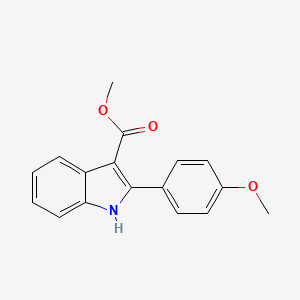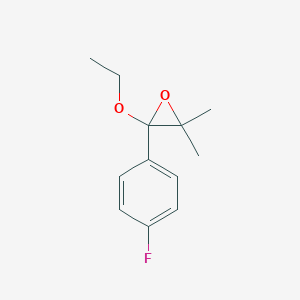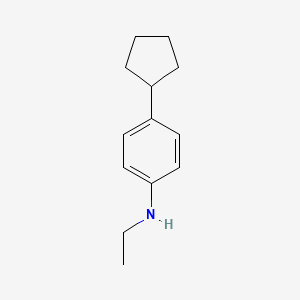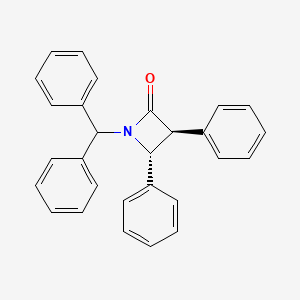
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester is a chemical compound with the molecular formula C10H20O3. It is an ester derived from butanoic acid and is known for its distinct structure, which includes a tert-butyl group and a hydroxy group. This compound is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, ethers, or other esters.
科学的研究の応用
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid and methanol, which can then participate in various biochemical pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity and function.
類似化合物との比較
Similar Compounds
Butanoic acid, 2-methyl, 1,1-dimethylethyl ester: Similar structure but lacks the hydroxy group.
Butanoic acid, 3-methyl, 1,1-dimethylethyl ester: Similar structure with a different position of the methyl group.
Butanoic acid, 1,1-dimethylethyl ester: Lacks the hydroxy and methyl groups.
Uniqueness
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester is unique due to the presence of both a hydroxy group and a tert-butyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
86426-15-5 |
|---|---|
分子式 |
C10H20O3 |
分子量 |
188.26 g/mol |
IUPAC名 |
methyl 2-tert-butyl-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)7(8(11)13-6)10(4,5)12/h7,12H,1-6H3 |
InChIキー |
YTXMWYDKVFFAMI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C(=O)OC)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


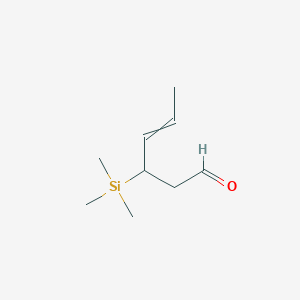
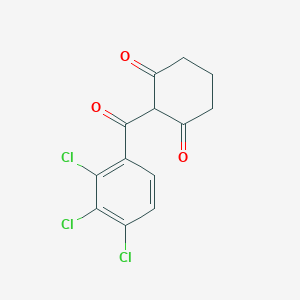
![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)
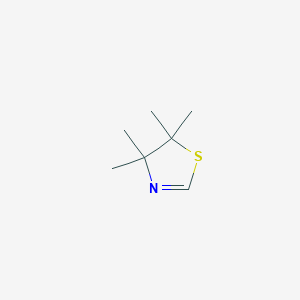
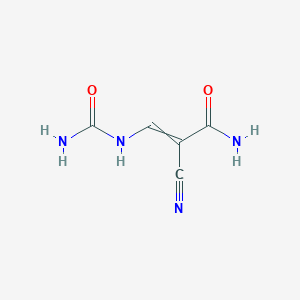
![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
![4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid](/img/structure/B14403331.png)
![Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone](/img/structure/B14403332.png)
![1-[(Naphthalen-2-yl)oxy]propan-1-ol](/img/structure/B14403341.png)
